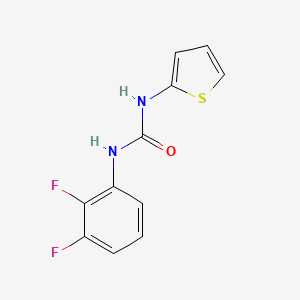

![molecular formula C19H17N5O2S B2385418 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1358636-99-3](/img/structure/B2385418.png)

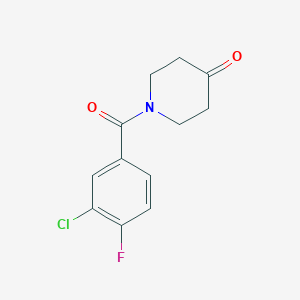

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, a nitrogen-containing heterocyclic compound . It has been synthesized as a potential antiviral and antimicrobial agent . The compound has shown promising results in cytotoxicity screening and exhibited antibacterial and/or antifungal activities .

Synthesis Analysis

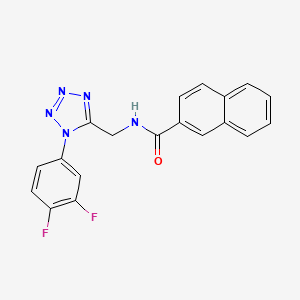

The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis process yielded a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives .Molecular Structure Analysis

The molecular formula of the compound is CHClNO, with an average mass of 367.789 Da and a monoisotopic mass of 367.083588 Da .Chemical Reactions Analysis

The compound exhibits good DNA-binding affinities . It potently intercalates DNA at a decreased IC 50 value (35.33 ± 1.8 μM), which is nearly equipotent to that of doxorubicin (31.27 ± 1.8 μM) .Physical And Chemical Properties Analysis

The compound is a white crystalline powder . It has a melting point of 295–298°C .Aplicaciones Científicas De Investigación

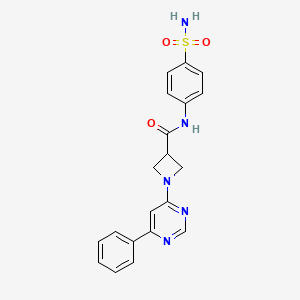

- The compound has been investigated for its potential as an anticancer agent. Specifically, it was evaluated against three cancer cell lines: A549, MCF-7, and HeLa. Among the derivatives, compound 22i demonstrated excellent anti-tumor activity with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

- Considering its DNA intercalation properties, this compound could be explored further as an anticancer agent. Intercalation involves inserting the compound between DNA base pairs, potentially disrupting DNA replication and transcription .

- Triazolo derivatives have been associated with antimicrobial activity. Further studies could explore the compound’s effectiveness against bacterial and fungal pathogens .

- Some triazolo compounds exhibit anti-inflammatory effects. Investigating whether this compound has similar properties could be valuable for drug development .

- Given the diverse biological activities of triazolo compounds, exploring their antiviral potential is worthwhile. Researchers could assess its efficacy against specific viruses .

- Triazolo derivatives have been investigated for their neuroprotective effects. Considering the compound’s structure, it might be relevant to explore its impact on neuronal health .

Anticancer Activity

DNA Intercalation Activity

Antimicrobial Applications

Anti-inflammatory Potential

Antiviral Research

Neuroprotective Properties

Mecanismo De Acción

Target of Action

The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways downstream of c-Met, leading to a decrease in cellular proliferation and survival .

Biochemical Pathways

The compound’s action on c-Met kinase affects several biochemical pathways. The most notable is the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway , which is involved in cell growth, motility, and morphogenesis . Inhibition of c-Met kinase disrupts this pathway, leading to reduced cell proliferation and increased cell death .

Result of Action

The compound’s action results in potent anti-tumor activity. It has demonstrated excellent activity against A549, MCF-7, and HeLa cancer cell lines . The compound’s ability to intercalate DNA also contributes to its anti-proliferative effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, oxidative conditions can facilitate the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles . .

Direcciones Futuras

The main objective of future work is the design and synthesis of new 1,2,4-triazolo[4,3-a]quinoxaline derivatives with the same essential structural features of the reported hit compound and almost the same binding mode . This will pave the way for further development of drug discovery in the wide spectrum of its biological importance .

Propiedades

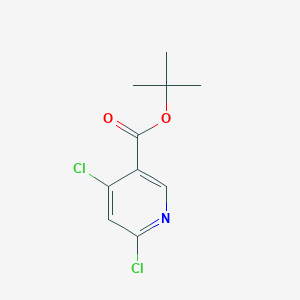

IUPAC Name |

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-12-21-22-18-19(26)23(15-8-3-4-9-16(15)24(12)18)11-17(25)20-13-6-5-7-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZPOBMHKUHSBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)

![N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide](/img/structure/B2385345.png)

![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)

![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)

![1-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2385357.png)